N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE is a complex organic compound that features a pyrazole ring and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: Shares the pyrazole ring structure but lacks the benzoxadiazole moiety.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): Contains a similar pyrazole ring but different substituents.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Features a pyrazole ring with additional nitro groups.
Uniqueness
N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE is unique due to the combination of the pyrazole and benzoxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H14N6O3 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C13H14N6O3/c1-8-9(6-14-18(8)3)7-17(2)10-4-5-11(19(20)21)13-12(10)15-22-16-13/h4-6H,7H2,1-3H3 |
InChI Key |
FGYNIGLCNAAQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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